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Compound of Interest

Compound Name: 4-Butyl-2-methylpiperidine

Cat. No.: B15264329

This guide provides a framework for the analytical cross-validation of 4-Butyl-2-
methylpiperidine, a substituted piperidine derivative. Due to the limited availability of public-
domain experimental data for this specific molecule, this guide establishes a comparative
analysis with structurally similar compounds. The methodologies and expected data are based
on established analytical techniques for the characterization of piperidine derivatives, offering a
valuable resource for researchers, scientists, and professionals in drug development.

Comparative Analytical Data

For a comprehensive cross-validation, a multi-technique approach is essential. The following
tables summarize the expected analytical data for 4-Butyl-2-methylpiperidine and compare it
with publicly available data for related piperidine compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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1H NMR Chemical

13C NMR Chemical

Compound . . Data Source
Shifts (ppm) Shifts (ppm)
Signals corresponding
to butyl and methyl
groups, along with
o Resonances for all
piperidine ring )
4-Butyl-2- - _ unique carbon atoms
o protons. Specific shifts )
methylpiperidine ) in the butyl chain, the -
would require
(Expected) ) methyl group, and the
experimental o
o piperidine ring.
determination or
computational
prediction.
1-Butyl-4- ) ) PubChem CID:
o Spectra available.[1] Spectra available.[1]
methylpiperidine 4104802[1]
1H NMR data is )
o ] ] 13C NMR data is PubChem CID:
4-Methylpiperidine publicly available.[2] ] ]
publicly available.[2] 69381[2]

[3]

2-Methylpiperidine

Spectral data
available in the NIST
WebBook.[4][5][6]

Spectral data
available in the NIST
WebBook.[4][5][6]

NIST Chemistry
WebBook[4][5][6]

Table 2: Mass Spectrometry (MS) Data
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Compound

Molecular Weight (
g/mol )

Key Fragmentation

Patterns
(Expected)

Data Source

4-Butyl-2-
methylpiperidine

155.29

Fragmentation leading

to the loss of the butyl

group, the methyl
group, and
characteristic
piperidine ring

cleavages.

1-Butyl-4-
methylpiperidine

155.28[1]

GC-MS data
available, showing
characteristic

fragments.

PubChem CID:
4104802[1]

4-Methylpiperidine

99.17[2]

GC-MS data

available.[2]

PubChem CID:
69381[2]

2-Methylpiperidine

99.1741[4][5][6]

Mass spectrum

available in the NIST

WebBook.[6]

NIST Chemistry
WebBook[4][5][6]

Table 3: Infrared (IR) Spectroscopy Data

Compound

Key IR Absorptions (cm-1)

Data Source

C-H stretching (alkanes), N-H

4-Butyl-2-methylpiperidine

(Expected)

stretching (secondary amine), -

and C-N stretching.

1-Butyl-4-methylpiperidine

FTIR spectra available.[1]

PubChem CID: 4104802[1]

4-Methylpiperidine

FTIR spectra available.[2]

PubChem CID: 69381[2]

2-Methylpiperidine

IR spectrum available in the
NIST WebBook.[4][5]

NIST Chemistry WebBook[4]
[5]
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Experimental Protocols

The following are generalized experimental protocols for the analytical characterization of a
novel piperidine derivative like 4-Butyl-2-methylpiperidine. These protocols are based on
common practices for the analysis of small organic molecules.[7][8][9]

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent
(e.g., CDCI3, DMSO-d6).

Experiments:

o 1H NMR: Provides information on the number of different types of protons and their
neighboring environments.

o 13C NMR: Determines the number of different types of carbon atoms.

o 2D NMR (COSY, HSQC, HMBC): Used to establish proton-proton and proton-carbon
correlations for unambiguous structure elucidation.

2.2 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

 Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a High-
Resolution Mass Spectrometer (HRMS).

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
(e.g., methanol, dichloromethane).

e Analysis: The sample is ionized (e.g., by electron impact for GC-MS) and the mass-to-charge
ratio of the resulting ions is measured.
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2.3 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film
on a salt plate (e.g., NaCl), or as a KBr pellet for solid samples.

e Analysis: The instrument measures the absorption of infrared radiation by the sample,
resulting in a spectrum that shows characteristic absorption bands for different functional

groups.

Visualization of the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the analytical cross-validation of a newly
synthesized compound like 4-Butyl-2-methylpiperidine.
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Analytical Cross-Validation Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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